5-(Bromomethyl)-2-cyclobutylpyrimidine 5-(Bromomethyl)-2-cyclobutylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692822
InChI: InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2
SMILES:
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol

5-(Bromomethyl)-2-cyclobutylpyrimidine

CAS No.:

Cat. No.: VC17692822

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-cyclobutylpyrimidine -

Specification

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
IUPAC Name 5-(bromomethyl)-2-cyclobutylpyrimidine
Standard InChI InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2
Standard InChI Key JUVZKYNUTZVCJN-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NC=C(C=N2)CBr

Introduction

Synthetic Methodologies and Optimization

Bromination and Cyclization Strategies

The synthesis of 5-(Bromomethyl)-2-cyclobutylpyrimidine typically involves sequential bromination and cyclization steps. Source outlines a high-yield (>90%) route utilizing controlled reaction parameters:

  • Bromination: Introduction of the bromomethyl group via radical bromination or electrophilic substitution, often employing reagents like N-bromosuccinimide (NBS) under UV light.

  • Cyclization: Formation of the cyclobutyl ring through [2+2] photocycloaddition or transition metal-catalyzed cyclization, with temperature and catalyst loading optimized to minimize side products.

Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the product, achieving purities exceeding 95%.

Alternative Synthesis via Copper-Mediated Coupling

Source details a complementary approach for synthesizing related brominated pyrimidines, which may be adaptable to 5-(Bromomethyl)-2-cyclobutylpyrimidine. This method employs copper(I) iodide in N,N-dimethylformamide (DMF) at 80–90°C, yielding 76.6% of the target product . Key steps include:

  • Reaction Setup: Charging DMF, substrate, CuI, and trifluoromethylating agent (e.g., MeO₂CCF₂SO₂F) into an inerted reactor.

  • Post-Reaction Workup: Sequential washes with sodium bicarbonate, MTBE, and NaCl solutions to remove impurities, followed by distillation under reduced pressure to isolate the product .

Table 1: Comparison of Synthetic Routes

ParameterBromination/CyclizationCopper-Mediated Coupling
Yield>90%76.6%
Reaction Time6–12 hours3 hours
Key ReagentsNBS, UV lightCuI, DMF, MeO₂CCF₂SO₂F
Purification MethodColumn chromatographyDistillation
CompoundTargetIC₅₀/EC₅₀Source
5-Bromo-2′-deoxyuridineDNA Polymerase0.5–2.0 µM
5-Bromopyrimidine-4-carboxylic AcidBacterial Dihydrofolate Reductase8.3 µM

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromomethyl and cyclobutyl groups to optimize target affinity.

  • Scalable Synthesis: Development of continuous-flow or catalytic methods to enhance yield and reduce waste.

  • In Vivo Toxicology: Preclinical assessments to evaluate pharmacokinetics and toxicity profiles.

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